3-propoxy-N-(5-quinolinyl)benzamide
Description
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-propoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-12-23-15-7-3-6-14(13-15)19(22)21-18-10-4-9-17-16(18)8-5-11-20-17/h3-11,13H,2,12H2,1H3,(H,21,22) |
InChI Key |
FVUGJOLNKCTPCS-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
solubility |
7.6 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Below is a comparative analysis of key analogs:
Substituent-Driven Activity
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) (): Structure: Benzamide with a 3,4-dimethoxyphenethylamine substituent. Activity: Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield). Melting point: 90°C. Key Difference: The absence of a quinolinyl group and presence of methoxy substituents likely limit its interaction profile compared to 3-propoxy-N-(5-quinolinyl)benzamide.
- 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D) (): Structure: Hydroxybenzamide with a 3,4-methoxyphenethylamine group. Activity: Lower yield (34%) and higher melting point (96°C) than Rip-B. Key Difference: The phenolic -OH group may enhance hydrogen-bonding interactions, but the lack of a heteroaromatic quinolinyl group distinguishes it from the target compound.
Quinolinyl-Containing Benzamides
- 5-Fluoro-N-(quinolin-7-yl)benzamide Derivatives (): Structure: Benzamide substituted with a quinolinyl group (7-position) and fluorinated side chains. The quinolinyl group may facilitate π-π stacking with hydrophobic pockets in enzyme active sites. Key Difference: The 5-fluoro and trifluoropropoxy substituents in these derivatives contrast with the 3-propoxy group in the target compound, likely altering binding affinity and metabolic stability.
Functional Group Impact on Bioactivity
- Roflumilast (): Structure: 3-Cyclopropylmethoxy-4-difluoromethoxy-N-(3,5-dichloropyrid-4-yl)benzamide. Activity: Potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) with broad anti-inflammatory effects. Key Difference: The dichloropyridyl group and cyclopropylmethoxy substituents confer selectivity for PDE4, whereas the quinolinyl group in this compound may target different pathways.
- Nitazoxanide (–6): Structure: 2-(Acetyloxy)-N-(5-nitro-2-thiazolyl)benzamide. Activity: Antiparasitic agent with a nitro-thiazolyl group enhancing redox activity. Key Difference: The thiazolyl substituent and acetyloxy group contrast sharply with the quinolinyl and propoxy groups, leading to divergent mechanisms of action.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Table 2: Physicochemical Properties
Preparation Methods
Coupling Agents and Reaction Conditions
The most direct method involves reacting quinolin-5-amine (1 ) with 3-propoxybenzoyl chloride (2 ) in the presence of a base such as triethylamine (TEA). This protocol, adapted from analogous benzamide syntheses, proceeds under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Nucleophilic acyl substitution occurs at the amine group, yielding the benzamide product (3 ) after aqueous workup (Scheme 1).
Scheme 1:
Yields for this method typically range from 70% to 85%, with purity confirmed via -NMR and IR spectroscopy. Electron-withdrawing groups on the benzoyl chloride enhance reactivity, while steric hindrance from ortho-substituents may reduce efficiency.
Alternative Carboxylic Acid Activation
When using 3-propoxybenzoic acid instead of its acyl chloride, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed. A representative procedure involves:
-
Dissolving 3-propoxybenzoic acid (1.2 equiv) and EDC (1.5 equiv) in DCM.
-
Adding HOBt (1.0 equiv) and quinolin-5-amine (1.0 equiv) sequentially.
-
Stirring at room temperature for 12–24 hours.
This method avoids handling reactive acyl chlorides but requires longer reaction times and yields 65–78%.
One-Pot Synthesis Using Heterogeneous Acid Catalysts
SBA-Pr-SO3_33H as a Nanoporous Catalyst
A solvent-free, one-pot approach utilizing SBA-Pr-SOH, a sulfonic acid-functionalized mesoporous silica catalyst, has been reported for analogous benzamides. Adapting this method for 3-propoxy-N-(quinolin-5-yl)benzamide involves:
-
Mixing quinolin-5-amine (3 mmol) and 3-propoxybenzoyl chloride (3 mmol) with SBA-Pr-SOH (0.01 g).
-
Heating at 130°C for 2–4 hours under solvent-free conditions.
-
Filtering the catalyst and crystallizing the product from ethanol.
Table 1: Optimization of One-Pot Synthesis Conditions
| Catalyst Loading (mg) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 10 | 130 | 2 | 82 |
| 15 | 130 | 3 | 88 |
| 10 | 140 | 2 | 85 |
This method achieves yields up to 88% with minimal purification, leveraging the catalyst’s high surface area (600–800 m/g) and acidic sites (1.2 mmol H/g). The catalyst is reusable for up to five cycles without significant activity loss.
Mechanistic Insights
The reaction proceeds via initial protonation of the benzoyl chloride by SBA-Pr-SOH, enhancing electrophilicity for nucleophilic attack by the quinolin-5-amine. Subsequent dehydration forms the benzamide, with the mesopores confining reactants to enhance collision frequency.
Copper-Catalyzed Domino Reactions for Intermediate Formation
Ullmann-Type Coupling
Copper(II) catalysts enable tandem C–N and C–O bond formation, constructing both the benzamide and propoxy groups in one pot. A representative protocol involves:
-
Reacting 3-hydroxybenzoic acid (4 ) with propargyl bromide (5 ) under basic conditions to form 3-propoxybenzoic acid (6 ).
-
Treating 6 with thionyl chloride to generate 3-propoxybenzoyl chloride (2 ).
-
Coupling 2 with quinolin-5-amine (1 ) using Cu(OTf) (5 mol%) in acetonitrile at 120°C.
Table 2: Copper-Catalyzed Reaction Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cu(OTf) | CHCN | 120 | 91 |
| CuI | DMF | 100 | 75 |
| Cu(OAc) | Toluene | 110 | 68 |
The use of Cu(OTf) affords superior yields (91%) due to its strong Lewis acidity and compatibility with acetonitrile.
Regioselective Alkyne Annulation
An alternative route employs Cu(I)-catalyzed annulation of 2-aminobenzyl alcohols with alkynes to form the quinoline core in situ. For example:
-
Reacting 2-aminobenzyl alcohol (7 ) with dimethyl acetylenedicarboxylate (8 ) in the presence of [IrCp*Cl]/t-BuOK.
-
Oxidizing the intermediate to quinolin-5-amine (1 ) using DMSO.
-
Proceeding to benzamide formation as described in Section 2.
This method emphasizes atom economy, with quinoline yields up to 96%.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for 3-Propoxy-N-(quinolin-5-yl)benzamide Synthesis
| Method | Yield (%) | Reaction Time | Catalyst Reusability | Scalability |
|---|---|---|---|---|
| Condensation (EDC/HOBt) | 65–78 | 12–24 h | No | Moderate |
| SBA-Pr-SOH | 82–88 | 2–4 h | Yes (5 cycles) | High |
| Cu(OTf) Catalysis | 91 | 6–8 h | No | High |
The SBA-Pr-SOH method stands out for its environmental friendliness and reusability, while copper catalysis offers the highest yields at the expense of longer reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
